Comparable In Vitro Antiproliferative Activity to SAHA with a Distinct Mechanism of Action
In a direct head-to-head comparison within the same study, LW479 demonstrated anti-proliferative activity that was reported to be 'similar' to that of the clinically approved HDAC inhibitor, SAHA (Vorinostat), across a panel of breast cancer cell lines [1]. While the quantitative values are comparable, LW479 differentiates itself through its additional, potent downregulation of EGFR at both protein and mRNA levels, a mechanism not shared by SAHA in the same context [2].
| Evidence Dimension | Anti-proliferative Activity (In Vitro) |
|---|---|
| Target Compound Data | Anti-proliferation characteristic was similar to SAHA (exact IC50 values not provided; qualitative assessment from MTS assay) |
| Comparator Or Baseline | SAHA (Vorinostat) |
| Quantified Difference | Qualitatively reported as 'similar' in the same experimental context [1]. |
| Conditions | MTS cell viability assay on a panel of breast cancer cell lines (including MCF-7, MDA-MB-231, etc.) after 48-72h treatment. |
Why This Matters
This ensures that researchers do not compromise on the core HDAC inhibitory potency relative to a benchmark compound, while gaining a mechanistically distinct tool for investigating EGFR-dependent pathways.
- [1] Chen, Y., et al. (2015). Inhibition of breast cancer progression by a novel histone deacetylase inhibitor, LW479, by down-regulating EGFR expression. British Journal of Pharmacology, 172(15), 3817–3830. View Source
- [2] Zhou, Q., et al. (2009). Inhibition of histone deacetylase suppresses EGF signaling pathways by destabilizing EGFR mRNA in ER-negative human breast cancer cells. Breast Cancer Research and Treatment, 117(2), 443-451. View Source
